molecular formula C8H6F2N2O2 B2648801 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one CAS No. 1018047-97-6

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one

カタログ番号 B2648801
CAS番号: 1018047-97-6
分子量: 200.145
InChIキー: HCVJWCBYROOTCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one, also known as DFP-10825, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a potent inhibitor of the enzyme glycogen synthase kinase 3 beta (GSK-3β), which is involved in a variety of cellular processes, including glycogen metabolism, gene expression, and cell cycle regulation.

科学的研究の応用

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one has been the subject of several scientific studies due to its potential applications in the field of medicine. One of the main areas of research has been in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. GSK-3β has been implicated in the pathogenesis of these diseases, and inhibition of this enzyme has been shown to improve cognitive function and reduce neurodegeneration in animal models. 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one has been shown to be a potent and selective inhibitor of GSK-3β, making it a promising candidate for the treatment of these diseases.

作用機序

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one works by binding to the ATP binding site of GSK-3β, thereby preventing the phosphorylation of downstream targets. This leads to a reduction in the activity of GSK-3β and a subsequent decrease in the phosphorylation of tau protein, which is a hallmark of neurodegenerative diseases. In addition, inhibition of GSK-3β has been shown to promote the survival of neurons and increase the production of neurotrophic factors, which are important for maintaining neuronal health.
Biochemical and Physiological Effects:
In addition to its effects on GSK-3β, 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one has been shown to have other biochemical and physiological effects. Studies have shown that 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one can reduce the levels of pro-inflammatory cytokines, which are involved in the pathogenesis of several diseases. In addition, 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one has been shown to improve insulin sensitivity and glucose metabolism in animal models, which could have implications for the treatment of type 2 diabetes.

実験室実験の利点と制限

One of the main advantages of 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one is its high potency and selectivity for GSK-3β. This makes it a valuable tool for studying the role of GSK-3β in various cellular processes. However, one limitation of 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one is its relatively short half-life, which can make it difficult to use in long-term experiments. In addition, the high cost of synthesis and limited availability of 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one may make it difficult for some researchers to obtain.

将来の方向性

There are several potential future directions for research on 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one. One area of interest is in the development of new therapies for neurodegenerative diseases. 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one has shown promise in animal models of these diseases, and further research is needed to determine its efficacy in humans. In addition, 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one may have applications in the treatment of other diseases, such as type 2 diabetes and inflammatory disorders. Finally, further research is needed to understand the long-term effects of 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one and its potential side effects.

合成法

The synthesis of 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one involves a multi-step process that begins with the reaction of 2,3-dichloropyridine with sodium azide to form 2-azido-3-chloropyridine. This intermediate is then reacted with ethyl 2-bromo-2-methylpropanoate to produce 3-chloro-4-(2-methylpropanoyloxy)pyridine. The final step involves the reaction of this compound with difluoromethyl isoxazole in the presence of a base to yield 4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one.

特性

IUPAC Name

4-(difluoromethyl)-3-methyl-7H-[1,2]oxazolo[5,4-b]pyridin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O2/c1-3-6-4(7(9)10)2-5(13)11-8(6)14-12-3/h2,7H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVJWCBYROOTCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=O)N2)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethyl)-3-methylisoxazolo[5,4-b]pyridin-6(7H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。